Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 |
InChI Key |
VRZGZVSOMAQLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Formation
The predominant method involves sequential formamidine intermediate formation and cyclization. 2-Amino-5-fluoropyridine reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) at 40–100°C for 2–8 hours to yield N,N-dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine . This intermediate undergoes cyclization with ethyl bromoacetate in the presence of a base (e.g., NaHCO, KCO) at 100–160°C for 2–10 hours, producing the target compound.
Key Advantages :
One-Pot Protocol for Streamlined Production
A modified one-pot approach eliminates intermediate isolation. After formamidine formation, ethyl bromoacetate and base are directly added to the reaction mixture, reducing purification steps. For example, NaHCO in DMF at 85°C for 10 hours achieves 64–72% yields for analogous imidazo[1,2-a]pyridines.
Limitations :
-
Lower yields compared to stepwise methods due to competing side reactions.
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) are essential for cyclization efficiency.
Optimization of Reaction Conditions
Base Selection and Stoichiometry
The base significantly impacts cyclization efficiency:
Observations :
Solvent and Temperature Effects
DMF is optimal for both intermediate formation and cyclization due to its high polarity and boiling point (153°C). Lower yields occur in toluene or THF (<40%). Elevated temperatures (100–160°C) drive cyclization to completion but risk decomposition above 160°C.
Experimental Procedures and Characterization
Stepwise Synthesis (Patent Method)
Step 1 : Intermediate Formation
-
Reactants : 2-Amino-5-fluoropyridine (22.4 g, 200 mmol), DMF-DMA (80 mL).
-
Conditions : Reflux (100°C) for 3 hours.
-
Workup : Rotary evaporation removes excess DMF-DMA.
Step 2 : Cyclization
-
Reactants : Intermediate, ethyl bromoacetate (50.1 g, 300 mmol), NaHCO (25.2 g, 300 mmol) in DMF (150 mL).
-
Conditions : Reflux (160°C) for 10 hours.
-
Workup : Ethyl acetate extraction, water washing, NaSO drying, recrystallization (hexane/ethyl acetate).
Yield : 28.6 g (68.7%).
Analytical Data
Melting Point : 51.5–53.5°C.
-NMR (CDCl) : δ 9.27 (s, 1H), 8.30 (s, 1H), 7.71 (d, 1H), 7.34 (d, 1H), 4.41 (q, 2H), 1.42 (t, 3H).
HRMS-ESI : Calcd. for CHFNO [M+H]: 237.0772; Found: 237.0767.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Building Block for Heterocyclic Compounds
- Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
2. Antimicrobial and Antiviral Properties
- Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antimicrobial and antiviral activities. This compound has shown potential in inhibiting the growth of various bacterial strains, suggesting its application in developing new antimicrobial therapies .
1. Anticancer Potential
- Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. The compound's mechanism often involves the modulation of cell signaling pathways, which is crucial for tumor growth inhibition. For instance, research on related imidazo[1,2-a]pyridines has shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations significantly lower than existing treatments .
2. Inhibition of Cholinesterases
- Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, indicating potential therapeutic applications in neurology.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study screened various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, revealing that compounds derived from this compound had potent activity with minimum inhibitory concentrations below 1 μM for several derivatives. These findings highlight its potential as a lead compound for new antitubercular agents .
Case Study: Anticancer Mechanism Investigation
Research focusing on the anticancer properties of imidazo[1,2-a]pyridines showed that these compounds could inhibit tumor growth in vitro by triggering apoptotic pathways. The specific mechanisms involved modulation of key signaling pathways that regulate cell survival and proliferation, showcasing the compound's promise in cancer therapy development.
Pharmacokinetics and Mechanism of Action
The pharmacokinetics of this compound are still under investigation. However, related studies suggest that the compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Understanding these interactions is crucial for evaluating its bioavailability and therapeutic efficacy in clinical settings.
Mechanism of Action
The mechanism of action of ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its bioactivity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs include derivatives with nitro (NO₂), chloro (Cl), trifluoromethyl (CF₃), and methyl (Me) groups at position 5 or adjacent positions. These substitutions alter melting points, solubility, and reactivity:
Table 1: Substituent Impact on Selected Properties
*Inferred from similar esters in (e.g., 1703 cm⁻¹ for ethyl 4-methylthio derivatives).
Key Observations :
- Halogens (F, Cl): Improve solubility in polar solvents compared to CF₃ or NO₂. Fluorine’s small size minimizes steric hindrance, favoring target binding .
- Methyl Groups : Increase lipophilicity but may lower metabolic stability compared to halogens .
Insights :
Biological Activity
Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their wide-ranging biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms in these compounds often enhances their bioavailability and efficacy in targeting specific biological pathways. This compound is particularly notable for its potential applications in drug development.
The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its interactions can lead to either inhibition or activation of enzymatic activity, influencing metabolic pathways significantly .
- Cell Signaling Modulation : this compound affects cell signaling pathways by modulating kinase activities. This modulation can alter gene expression patterns and metabolic flux within cells .
- Anticancer Properties : Some studies suggest that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The fluorination at the 5-position is believed to enhance these effects by improving the compound's binding affinity to target proteins .
Bioavailability and Pharmacokinetics
Fluorination is a well-established strategy for improving the bioavailability of drug molecules. Research indicates that this compound may benefit from enhanced oral bioavailability and central nervous system penetration due to its structural characteristics . However, precise pharmacokinetic data specific to this compound are still limited.
Toxicity Profile
The toxicity profile of this compound varies with dosage. At lower concentrations, it may exhibit beneficial effects; however, higher doses could lead to cytotoxicity and adverse cellular responses . Detailed studies are necessary to establish a comprehensive understanding of its safety profile.
Research Findings and Case Studies
The following table summarizes key findings from various studies investigating the biological activity of this compound and related compounds:
Q & A
Q. What are the common synthetic routes for Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with fluorinated carbonyl precursors. A validated method includes reacting 2-aminopyridine with ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., potassium carbonate) in ethanol or dimethoxyethane at elevated temperatures (80–100°C). This promotes cyclization to form the imidazo[1,2-a]pyridine core with a fluoro substituent at the 5-position . Optimization of solvent polarity and temperature can improve yields (typically 60–75%).
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluoro group at C5, ester at C3). For example, the ethyl ester group shows a triplet at ~1.43 ppm (CH) and a quartet at ~4.42 ppm (CH) in H NMR .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 209.18) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?
Imidazo[1,2-a]pyridines are studied for antimicrobial, anticancer, and anti-inflammatory activities. For example, the PI3K inhibitor HS-173 (a structural analog with a phenylsulfonamido group) suppresses hepatic stellate cell activation in liver fibrosis by blocking the PI3K/Akt pathway . The 5-fluoro substituent may enhance metabolic stability and target binding compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening : Trifluoroacetic acid or perchloric acid can accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .
- Precursor modification : Using 2-aminopyrimidine instead of 2-aminopyridine alters electronic effects, potentially improving cyclization efficiency .
Q. What substituent effects influence the reactivity and bioactivity of this compound?
- Fluorine position : Fluorine at C5 (vs. C6 or C8) increases electronegativity, affecting π-π stacking with biological targets (e.g., kinase active sites) .
- Ester vs. carboxylic acid : The ethyl ester group enhances cell permeability, while hydrolysis to the free acid may improve target affinity in vivo .
- Comparative studies : Ethyl 6,8-difluoro analogs show enhanced antimicrobial activity due to increased electrophilicity , whereas methylthio substitutions (e.g., in Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate) alter binding to epigenetic targets like EED .
Q. What methodologies are used to study its mechanism of action in biological systems?
- Kinase inhibition assays : PI3Kα inhibition is measured via ADP-Glo™ kinase assays using purified enzymes .
- Apoptosis studies : Flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3) validate pro-apoptotic effects in cancer cells .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like PI3Kα, guided by structural data from analogs like HS-173 .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- QSAR studies : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., fluorine) with IC values in kinase assays .
- DFT calculations : Assess electron density distribution to predict sites for nucleophilic substitution (e.g., replacing fluorine with amino groups) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
